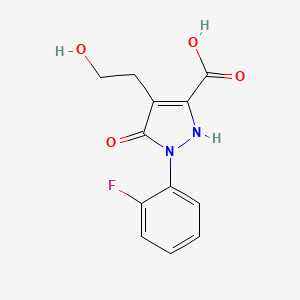
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
説明
1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11FN2O4 and its molecular weight is 266.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 253.24 g/mol
The presence of the fluorophenyl group and the hydroxyethyl moiety contributes to its biological activity by influencing its interaction with biological targets.
Research indicates that pyrazole derivatives often exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have shown significant inhibition of Aurora-A kinase and other kinases involved in cell cycle regulation.
- Induction of Apoptosis : Certain pyrazole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
- Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activities related to this compound is presented in Table 1.
| Biological Activity | Assay Type | IC Value (µM) | Cell Line/Target |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 26 | A549 (lung cancer) |
| Aurora-A Kinase Inhibition | Enzyme Inhibition Assay | 0.067 | Aurora-A kinase |
| Anti-inflammatory Activity | ELISA for cytokines | Not specified | Various inflammatory markers |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :
- Anti-Cancer Activity : A study by Wei et al. demonstrated that a related pyrazole derivative exhibited significant cytotoxic effects against A549 lung cancer cells with an IC value of 26 µM. The mechanism involved apoptosis induction through mitochondrial pathways .
- Kinase Inhibition : Research conducted by Sun et al. highlighted that certain pyrazole derivatives effectively inhibited Aurora-A kinase at low nanomolar concentrations (IC = 0.067 µM), suggesting potential use in targeted cancer therapies .
- Anti-inflammatory Properties : A review noted that pyrazole compounds could reduce levels of inflammatory cytokines such as TNF-alpha and IL-6 in various models, indicating their potential as anti-inflammatory agents .
特性
IUPAC Name |
2-(2-fluorophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c13-8-3-1-2-4-9(8)15-11(17)7(5-6-16)10(14-15)12(18)19/h1-4,14,16H,5-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVPHKLRDCFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















